molecular formula C22H23FN4 B1680565 Revaprazan CAS No. 199463-33-7

Revaprazan

Cat. No.: B1680565
CAS No.: 199463-33-7
M. Wt: 362.4 g/mol
InChI Key: LECZXZOBEZITCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Revaprazan (YH1885) is a pyrimidine derivative and the first potassium-competitive acid blocker (P-CAB) approved for clinical use. It reversibly inhibits gastric H+/K+-ATPase, achieving rapid acid suppression with a peak plasma concentration at 1.3–2.5 hours post-dose and a short terminal half-life of 2.2–2.4 hours . Approved in South Korea in 2007, it is indicated for gastric/duodenal ulcers and gastritis. Clinical trials demonstrate its efficacy in healing gastric ulcers (93% healing rate at 8 weeks, comparable to omeprazole) and acute gastritis (79.9% endoscopic improvement rate, superior to ranitidine) . Beyond acid suppression, this compound exhibits anti-inflammatory effects by inhibiting Helicobacter pylori-induced COX-2 expression via Akt/NF-κB pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Revaprazan is synthesized through a series of chemical reactions involving the formation of its core structure, which includes a pyrimidine ring and a tetrahydroisoquinoline moiety. The synthetic route typically involves the following steps:

    Formation of the Pyrimidine Ring: This step involves the reaction of appropriate starting materials to form the pyrimidine ring.

    Introduction of the Tetrahydroisoquinoline Moiety:

    Final Assembly: The final step involves the assembly of the complete this compound molecule through coupling reactions and purification steps.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactions: Conducting the chemical reactions in large reactors under controlled conditions.

    Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Revaprazan undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups, which can have different pharmacological properties.

Scientific Research Applications

Clinical Efficacy

1. Treatment of Gastric Ulcers

A Phase III clinical trial assessed Revaprazan's efficacy in healing gastric ulcers compared to omeprazole. The study involved 292 patients randomized to receive either 200 mg of this compound or 20 mg of omeprazole daily for 4 to 8 weeks. Results indicated similar cumulative healing rates: 93.0% for this compound and 89.6% for omeprazole, demonstrating its effectiveness as a treatment option for gastric ulcers .

2. Inhibition of Gastric Acid Secretion

A study conducted on healthy male volunteers evaluated the inhibitory effect of this compound on gastric acid secretion. Participants received doses of 100, 150, or 200 mg daily for seven days. The findings revealed that this compound significantly increased intragastric pH levels, indicating its rapid and effective antisecretory action . The drug's pharmacokinetics showed rapid absorption and elimination, further supporting its potential as a therapeutic agent for acid-related diseases.

Comparative Studies

1. Matched Case-Control Studies

This compound has been compared with rabeprazole in matched case-control studies focusing on endoscopic submucosal dissection (ESD)-induced ulcers. In one study, both treatments demonstrated similar safety and efficacy profiles, with high healing rates observed in patients receiving either medication . This suggests that this compound could be a viable alternative to existing PPIs.

2. Anti-inflammatory Properties

Research indicates that this compound may also exert anti-inflammatory effects by regulating COX-2 expression in Helicobacter pylori-infected cells. This property could enhance its therapeutic profile beyond mere acid suppression, potentially addressing inflammation associated with H. pylori infections .

Pharmacological Insights

This compound's mechanism of action involves the selective inhibition of gastric acid secretion without the common side effects associated with long-term PPI use, such as increased risk of gastrointestinal infections or bone density loss. Its ability to normalize serum gastrin levels rapidly also distinguishes it from traditional PPIs .

Summary Table of Clinical Findings

Study TypeComparison DrugSample SizeHealing Rate (%)Key Findings
Phase III TrialOmeprazole292This compound: 93.0%Similar efficacy in healing gastric ulcers
Cross-Over Study-30-Significant increase in intragastric pH
Matched Case-Control StudyRabeprazole60This compound: 97%Comparable safety and efficacy profiles
Anti-inflammatory Study---Reduced COX-2 expression in H. pylori infection

Mechanism of Action

Revaprazan exerts its effects by acting as a potassium-competitive acid blocker. It binds to the H+/K+ ATPase enzyme in gastric parietal cells, inhibiting the secretion of hydrogen ions into the gastric lumen. This results in a reduction of gastric acid secretion, providing relief from acid-related disorders .

Comparison with Similar Compounds

Pharmacological and Pharmacokinetic Profiles

Parameter Revaprazan Vonoprazan Tegoprazan PPIs (e.g., Esomeprazole)
Chemical Class Pyrimidine derivative Pyrrole derivative Benzimidazole derivative Benzimidazole derivatives
Mechanism Reversible, competitive K+ Reversible, competitive K+ Reversible, competitive K+ Irreversible covalent binding
Onset of Action Rapid (1–2 hours) Rapid (2 hours) Rapid (1 hour) Delayed (2–4 hours)
pH >4 Holding Time 61.7% (Day 1, 300 mg dose) >75% (Day 1, 20 mg dose) 54.5% (single dose) ~50–60% (Day 1, 40 mg dose)
Half-Life 2.2–2.4 hours 7–9 hours 4–6 hours 1–2 hours (short)
Key Advantages Anti-inflammatory effects Prolonged acid suppression High gastric tissue uptake Established efficacy in GERD

Sources:

Key Findings:

  • Acid Suppression: this compound’s pH >4 holding time (61.7% at 300 mg) is comparable to PPIs but inferior to vonoprazan (>75%) and tegoprazan (54.5% single dose; 68.2% multiple doses) .
  • Duration: Vonoprazan’s longer half-life (7–9 hours) enables sustained nocturnal acid control, a limitation of this compound’s short half-life .
  • Tissue Distribution : Tegoprazan shows higher gastric tissue-to-plasma concentration ratios in preclinical models, enhancing localized efficacy .

Clinical Efficacy

Gastric Ulcers

  • This compound vs. Omeprazole: No significant difference in 8-week healing rates (93% vs. 89.6%) .
  • Vonoprazan: Superior healing rates in erosive esophagitis (92% vs. 80% with lansoprazole) .

Gastritis

  • This compound vs. Ranitidine : Higher endoscopic improvement (79.9% vs. 60.5%) and symptom relief .
  • Fexuprazan : A newer P-CAB with comparable potency to this compound 200 mg but lower erosion improvement rates (79.9% vs. 55.6% for fexuprazan 20 mg) .

GERD

  • This compound: Limited data for GERD; pH >4 holding time (<12 hours) is insufficient for nocturnal reflux control .
  • Vonoprazan/Tegoprazan: Approved or under investigation for GERD due to superior nocturnal acid suppression .

Additional Pharmacological Effects

  • Anti-Inflammatory Action : this compound reduces H. pylori-induced COX-2 expression and accelerates gastric mucosal healing .
  • Prokinetic Synergy : this compound combined with itopride (prokinetic agent) shows bioequivalence and tolerability, suggesting utility in functional dyspepsia .

Biological Activity

Revaprazan, also known as YH1885, is a novel reversible proton pump inhibitor (PPI) that has gained attention for its unique mechanism and efficacy in managing gastric acid-related disorders. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by reversibly inhibiting the H+/K+-ATPase enzyme, which is crucial for gastric acid secretion. It binds to the potassium-binding site of the proton pump, leading to a reduction in acid production. This mechanism is distinct from traditional PPIs, which irreversibly bind to the pump .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a low oral bioavailability due to first-pass metabolism and poor water solubility. In animal studies, it demonstrated rapid absorption and elimination, with significant effects on intragastric pH observed within hours of administration .

Table 1: Pharmacokinetic Properties of this compound

ParameterValue
Molecular Weight398.9 g/mol
CAS No.178307-42-1
Solubility (DMSO)16 mg/mL (40.11 mM)
BioavailabilityLow
Absorption TimeRapid

Clinical Efficacy

This compound has been subjected to various clinical trials to evaluate its efficacy compared to other PPIs like omeprazole. A Phase III clinical trial involving 292 subjects showed that this compound had comparable cumulative healing rates for gastric ulcers when compared to omeprazole, with rates of 93.0% and 89.6%, respectively (p = 0.3038) .

Case Study: INR Levels in Patients on Warfarin

A study investigated the impact of this compound on patients taking warfarin, focusing on its effect on International Normalized Ratio (INR) levels. The results indicated that patients receiving this compound experienced a significant decrease in INR compared to those on omeprazole:

  • This compound Group : Median INR decreased from 1.99 to 1.2 (p < 0.001)
  • Omeprazole Group : No significant change in INR levels

This suggests that this compound may interact with warfarin metabolism, potentially enhancing anticoagulant effects .

Table 2: Comparison of INR Changes in Patients

GroupPre-treatment INRPost-treatment INRChange (%)p-value
This compound1.991.2-39.5%<0.001
Omeprazole2.162.160%>0.05

Safety Profile

The safety profile of this compound has been evaluated in multiple studies with findings indicating it is well-tolerated among patients with duodenal ulcers and other acid-related conditions . Adverse events reported were similar to those seen with other PPIs.

Q & A

Q. Basic: What is the molecular mechanism of Revaprazan as a potassium-competitive acid blocker (P-CAB)?

This compound acts by reversibly binding to the K+ site of the gastric H+/K+-ATPase, inhibiting acid secretion without requiring acid activation (unlike PPIs). This mechanism is elucidated through structural studies using cryo-electron microscopy (cryo-EM), which revealed its interaction with the pump's extracellular domain . Its lipophilic nature allows rapid accumulation in parietal cells, enabling pH-dependent protonation and competitive inhibition .

Q. Basic: What experimental models are used to study this compound's anti-Helicobacter pylori effects?

In vitro models, such as AGS gastric epithelial cells infected with H. pylori (MOI 100), employ Western blotting to assess Akt phosphorylation and COX-2 expression. Apoptosis is quantified via cell death assays (e.g., Annexin V staining) and morphological analysis using microscopy. These models demonstrate dose-dependent inhibition of inflammatory signaling (e.g., 5–20 µM this compound reduces p-Akt by 30–60%) .

Q. Advanced: How can contradictions between in vitro anti-inflammatory data and clinical outcomes be resolved?

Discrepancies arise from differences in drug concentrations (µM in vitro vs. lower systemic levels in humans) and model specificity. For example, H. pylori-induced COX-2 suppression in vitro may not translate directly to clinical ulcer healing, which relies on acid suppression. Researchers should validate findings using ex vivo gastric tissue models or longitudinal clinical biomarkers (e.g., mucosal COX-2 levels) .

Q. Advanced: What structural biology methods clarify this compound’s binding to H+/K+-ATPase?

Cryo-EM (resolution ~3.0 Å) is critical for studying this compound’s binding without crystallization. Mutagenesis studies further identify key residues (e.g., Glu820, Asp824) involved in K+ competition. Comparative analysis with vonoprazan (a pyrrole P-CAB) reveals distinct binding motifs, explaining differences in acid inhibition kinetics .

Q. Basic: What pharmacokinetic properties distinguish this compound in humans?

This compound exhibits linear pharmacokinetics with a Tmax of 1.3–2.5 hours and a short half-life (~2.4 hours). Minimal accumulation occurs after repeated dosing (200 mg/day). Its low bioavailability (~15%) is attributed to first-pass metabolism and poor solubility, necessitating formulation optimization .

Q. Advanced: Which statistical methods are used to assess endocrine effects in this compound trials?

Paired t-tests compare pre- and post-treatment hormone levels (e.g., TSH, LH), while repeated-measures ANOVA evaluates time-dependent responses to TRH/LHRH stimulation. Confidence intervals (90%) and mean ratios ensure robustness, with SAS software handling longitudinal data. No significant endocrine disruption was observed in humans at therapeutic doses .

Q. Basic: How does this compound compare clinically to other P-CABs like vonoprazan?

This compound’s efficacy in peptic ulcers is comparable to PPIs (e.g., esomeprazole) but with faster onset due to pH-independent action. However, its acid suppression (intragastric pH ~5) is weaker than vonoprazan (pH >6). Regional approval (e.g., South Korea) reflects divergent clinical trial outcomes and toxicity profiles (e.g., hepatic risks in early P-CABs) .

Q. Advanced: What formulation strategies improve this compound’s bioavailability?

Solid self-nanoemulsifying drug delivery systems (S-SNEDDS) using HPMC and Cremophor A25 enhance solubility by 6,000-fold. Spray-dried dispersions achieve 5.3× higher AUC in rats by bypassing crystallization. Solvent-free methods are prioritized to reduce toxicity .

Q. Advanced: How are endocrine safety risks in humans addressed despite animal toxicity findings?

Rodent studies showing luteal lysis (80 mg/kg/day) are contextualized by species-specific CYP metabolism and dose scaling. Human equivalent doses (3–4 mg/kg) are 20× lower, minimizing risks. Post-marketing surveillance and CYP inhibition assays (using liver microsomes) confirm no clinically relevant endocrine interactions .

Q. Basic: What endpoints are critical in this compound clinical trials for peptic ulcers?

Primary endpoints include ulcer healing rate (endoscopy), intragastric pH >4 duration (pH-metry), and symptom relief (GIS scores). Secondary endpoints assess safety via hormone panels (TSH, LH) and adverse events .

Properties

IUPAC Name

N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3/h4-11,16H,12-13H2,1-3H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECZXZOBEZITCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870216
Record name N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199463-33-7
Record name Revaprazan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199463-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Revaprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199463337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Revaprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16308
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REVAPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P184180P5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Revaprazan
Reactant of Route 2
Reactant of Route 2
Revaprazan
Reactant of Route 3
Reactant of Route 3
Revaprazan
Reactant of Route 4
Reactant of Route 4
Revaprazan
Reactant of Route 5
Reactant of Route 5
Revaprazan
Reactant of Route 6
Reactant of Route 6
Revaprazan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.